3,5-bis[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4H-1,2,4-triazol-4-amine
Overview
Description
3,5-bis[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4H-1,2,4-triazol-4-amine typically involves the reaction of 2-aminophenol with various aldehydes or ketones to form benzoxazole derivatives . The reaction conditions often include the use of catalysts such as copper (I) oxide (Cu2O) and solvents like dimethyl sulfoxide (DMSO) at room temperature . The resulting benzoxazole derivatives are then further reacted with triazole compounds to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced catalytic systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-bis[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often include controlled temperatures and the use of specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized benzoxazole derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted benzoxazole derivatives.
Scientific Research Applications
3,5-bis[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4H-1,2,4-triazol-4-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3,5-bis[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be due to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes . Its anticancer activity could be related to its ability to induce apoptosis (programmed cell death) in cancer cells or inhibit cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: These compounds share a similar structure and exhibit comparable pharmacological activities, such as antibacterial and anticancer properties.
Other benzoxazole derivatives: These compounds also have similar structures and are known for their wide range of biological activities.
Uniqueness
What sets 3,5-bis[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4H-1,2,4-triazol-4-amine apart from other similar compounds is its unique combination of benzoxazole and triazole moieties, which may confer enhanced biological activities and specific interactions with molecular targets.
Properties
IUPAC Name |
3,5-bis(1,3-benzoxazol-2-ylsulfanylmethyl)-1,2,4-triazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2S2/c19-24-15(9-27-17-20-11-5-1-3-7-13(11)25-17)22-23-16(24)10-28-18-21-12-6-2-4-8-14(12)26-18/h1-8H,9-10,19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFVXUAVIRSHNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=NN=C(N3N)CSC4=NC5=CC=CC=C5O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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